molecular formula C18H23N3O3S2 B2804497 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797047-45-0

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2804497
CAS No.: 1797047-45-0
M. Wt: 393.52
InChI Key: MGYPRIKMNPWMGL-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also includes a piperidine ring bonded to a nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of the ethyl group and sulfonamide group. The piperidine ring is then synthesized and attached to the thiophene ring via a nicotinoyl linker.

    Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.

    Piperidine Ring Synthesis: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Nicotinoyl Linker Attachment: The nicotinoyl group can be attached to the piperidine ring through acylation reactions using nicotinoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group of the nicotinoyl moiety, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-sulfonamide and 5-methylthiophene-2-sulfonamide.

    Piperidine Derivatives: Compounds such as N-(4-piperidinyl)nicotinamide and N-(4-piperidinyl)methylthiophene-2-sulfonamide.

Uniqueness

5-ethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target interaction can enhance its therapeutic potential and make it a valuable compound for drug development.

Properties

IUPAC Name

5-ethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-16-5-6-17(25-16)26(23,24)20-12-14-7-10-21(11-8-14)18(22)15-4-3-9-19-13-15/h3-6,9,13-14,20H,2,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPRIKMNPWMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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